molecular formula C27H50OP2 B15165060 Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- CAS No. 194211-67-1

Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-

Cat. No.: B15165060
CAS No.: 194211-67-1
M. Wt: 452.6 g/mol
InChI Key: LVEGRUXICZHXQN-UHFFFAOYSA-N
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Description

Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- is a complex organic compound characterized by its phenolic structure with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the phenol core, followed by the introduction of the phosphino groups and methyl groups through a series of substitution reactions. Common reagents used in these reactions include phosphorus trichloride, tert-butyl lithium, and methyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phosphino and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- involves its ability to interact with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the phosphino groups can coordinate with metal ions, influencing enzymatic activities and redox processes. These interactions can modulate cellular pathways and biochemical reactions, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 3,5-di-tert-butyl-: Similar structure but lacks the phosphino groups.

    Phenol, 2,4,6-trimethyl-: Similar methyl substitution pattern but lacks the phosphino groups.

    Phenol, 3,5-bis(1,1-dimethylethyl)-: Similar tert-butyl substitution but lacks the phosphino groups.

Uniqueness

Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl- is unique due to the presence of both phosphino and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these substituents enhances its ability to participate in complex chemical reactions and interact with a wide range of molecular targets.

Properties

CAS No.

194211-67-1

Molecular Formula

C27H50OP2

Molecular Weight

452.6 g/mol

IUPAC Name

3,5-bis(ditert-butylphosphanylmethyl)-2,4,6-trimethylphenol

InChI

InChI=1S/C27H50OP2/c1-18-21(16-29(24(4,5)6)25(7,8)9)19(2)23(28)20(3)22(18)17-30(26(10,11)12)27(13,14)15/h28H,16-17H2,1-15H3

InChI Key

LVEGRUXICZHXQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CP(C(C)(C)C)C(C)(C)C)C)O)C)CP(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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